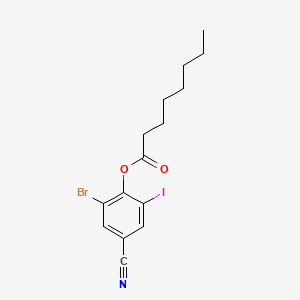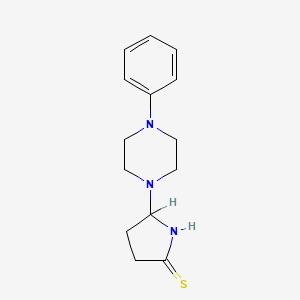![molecular formula C72H123O3P B12694140 tris[2,6-di(nonyl)phenyl] phosphite CAS No. 71302-73-3](/img/structure/B12694140.png)
tris[2,6-di(nonyl)phenyl] phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[2,6-di(nonyl)phenyl] phosphite, also known as tris(nonylphenyl) phosphite, is a chemical compound with the molecular formula C45H69O3P. It is primarily used as an antioxidant and stabilizer in various industrial applications. This compound helps improve the performance and longevity of materials by decomposing hydroperoxides and enhancing thermal stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris[2,6-di(nonyl)phenyl] phosphite is synthesized through the reaction of nonylphenol with phosphorus trichloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
3C9H19C6H4OH+PCl3→(C9H19C6H4O)3P+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where nonylphenol and phosphorus trichloride are mixed under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Tris[2,6-di(nonyl)phenyl] phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form tris(nonylphenyl) phosphate.
Hydrolysis: In the presence of water, it can hydrolyze to form nonylphenol and phosphorous acid.
Substitution: It can participate in substitution reactions where the nonylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: This reaction typically occurs under acidic or basic conditions.
Substitution: Various nucleophiles can be used to replace the nonylphenyl groups.
Major Products
Oxidation: Tris(nonylphenyl) phosphate.
Hydrolysis: Nonylphenol and phosphorous acid.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tris[2,6-di(nonyl)phenyl] phosphite has a wide range of applications in scientific research and industry:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers such as polyethylene and polyamide.
Biology: Employed in the stabilization of biological samples and reagents.
Medicine: Investigated for its potential use in drug delivery systems due to its antioxidant properties.
Industry: Widely used in the production of plastics, rubber, and other materials to enhance their thermal and oxidative stability.
Wirkmechanismus
The primary mechanism by which tris[2,6-di(nonyl)phenyl] phosphite exerts its effects is through its antioxidant properties. It decomposes hydroperoxides formed during the oxidation of polymers, thereby preventing further degradation. The compound acts by donating electrons to neutralize free radicals, which are highly reactive species that can cause significant damage to materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2,4-di-tert-butylphenyl) phosphite
- Triphenyl phosphite
- Tris(4-nonylphenyl) phosphite
Uniqueness
Tris[2,6-di(nonyl)phenyl] phosphite is unique due to its specific structure, which provides excellent thermal stability and antioxidant properties. Compared to other similar compounds, it offers superior performance in stabilizing polymers and preventing oxidative degradation. Its long nonyl chains contribute to its effectiveness in various industrial applications.
Eigenschaften
CAS-Nummer |
71302-73-3 |
|---|---|
Molekularformel |
C72H123O3P |
Molekulargewicht |
1067.7 g/mol |
IUPAC-Name |
tris[2,6-di(nonyl)phenyl] phosphite |
InChI |
InChI=1S/C72H123O3P/c1-7-13-19-25-31-37-43-52-64-58-49-59-65(53-44-38-32-26-20-14-8-2)70(64)73-76(74-71-66(54-45-39-33-27-21-15-9-3)60-50-61-67(71)55-46-40-34-28-22-16-10-4)75-72-68(56-47-41-35-29-23-17-11-5)62-51-63-69(72)57-48-42-36-30-24-18-12-6/h49-51,58-63H,7-48,52-57H2,1-6H3 |
InChI-Schlüssel |
NUXKQWGPOCWAKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=C(C(=CC=C1)CCCCCCCCC)OP(OC2=C(C=CC=C2CCCCCCCCC)CCCCCCCCC)OC3=C(C=CC=C3CCCCCCCCC)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



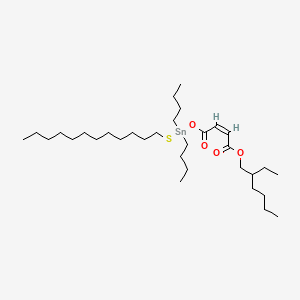


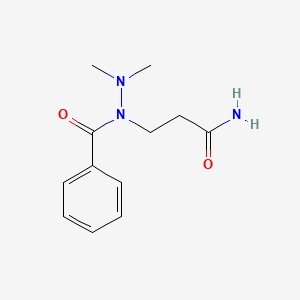
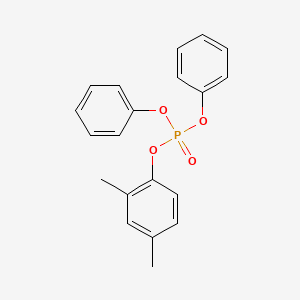
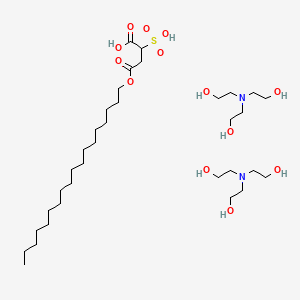

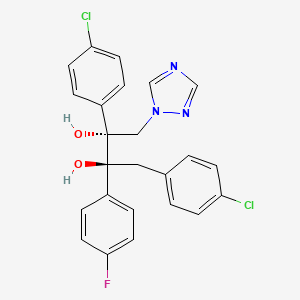
![(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B12694114.png)
![4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride](/img/structure/B12694121.png)
